4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety fused with a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes .
Mechanism of Action
Target of Action
The primary target of the compound “4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
By inhibiting PI3K, the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . This inhibition can lead to a decrease in cancer cell proliferation and survival.
Pharmacokinetics
The potency of the compound, as indicated by an ic50 value of 36 nm, suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is a potent inhibitory effect on PI3K. This inhibition can lead to decreased activity of the PI3K/AKT/mTOR pathway, potentially leading to reduced proliferation and survival of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves a multi-step process starting from commercially available substances. The general synthetic route includes the following steps :
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a pyridine ring to a thiazole ring, which can be achieved through various methods such as cyclization reactions.
Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Sulfonamide Formation: The final step involves the reaction of the thiazolo[5,4-b]pyridine derivative with a sulfonyl chloride to form the benzenesulfonamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of the electron-withdrawing fluoro and sulfonamide groups.
Oxidation and Reduction: The thiazolo[5,4-b]pyridine core can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like Selectfluor are used for introducing the fluoro group.
Sulfonylation: Sulfonyl chlorides are used to form the sulfonamide group under basic conditions.
Major Products
The major products of these reactions are typically derivatives of the original compound with modifications at specific positions, such as additional substituents on the aromatic rings.
Scientific Research Applications
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several applications in scientific research :
Medicinal Chemistry: It is studied as a potential inhibitor of PI3K enzymes, which are involved in various cellular processes including cell growth and survival.
Biological Research: The compound is used to investigate the role of PI3K in different biological pathways and diseases.
Chemical Biology: It serves as a tool compound to study the effects of PI3K inhibition in cellular models.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits unique properties due to the presence of the thiazolo[5,4-b]pyridine core and the fluoro group. These structural features contribute to its high potency and selectivity as a PI3K inhibitor .
Properties
IUPAC Name |
4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S2/c19-13-5-9-15(10-6-13)26(23,24)22-14-7-3-12(4-8-14)17-21-16-2-1-11-20-18(16)25-17/h1-11,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTSPUOZCBLCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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